molecular formula C10H17NO B1580963 D-Camphor oxime CAS No. 2792-42-9

D-Camphor oxime

Cat. No. B1580963
CAS RN: 2792-42-9
M. Wt: 167.25 g/mol
InChI Key: OVFDEGGJFJECAT-SMXKXMKRSA-N
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Description

D-Camphor oxime is a chiral intermediate and a starting material for the preparation of R (+)-bornylamine and R (-)isobornylamine . It has a molecular formula of C10H17NO and a molecular weight of 167.2 .


Synthesis Analysis

Camphor nitroimine is a key building block in unusual transformations and its applications in the synthesis of bioactive compounds . Esters of D,L-, D (+)-, and L (−)-camphor oximes have been synthesized .


Chemical Reactions Analysis

Camphor nitroimine, derived from camphor, has proved to be quite versatile, allowing access to substances with miscellaneous biological activities, ligands to asymmetric catalysis, asymmetric oxidants, O–N transfer agents, and other applications . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .

Scientific Research Applications

Synthesis and Quantitative Analysis

D-Camphor oxime plays a significant role in the synthesis and quantitative analysis of certain compounds. Wood and Snoeyink (1977) demonstrated that the synthesis of 2-methylisoborneol, which is responsible for objectionable odor in some domestic water supplies, can be improved by eliminating the large amount of d-camphor in the crude product as the oxime (Wood & Snoeyink, 1977). Kimoto et al. (1970) found that oxime methods, including the use of this compound, are applicable for the quantitative analysis of camphor in various cosmetic products (Kimoto, Dohi, & Ogawa, 1970).

Chemical Properties and Synthesis

This compound is also central to the development of new chemical compounds. For instance, Dickmu et al. (2014) prepared d-Camphor O-methyloxime, leading to the synthesis of new complexes with potential applications in chemical research (Dickmu, Stahl, & Smoliakova, 2014).

Phase Equilibria Research

Research on the phase diagrams of D- and L-systems of camphor, including camphor oxime, has been conducted to understand solid-state orientational transitions. Mjojo (1979) focused on phase equilibria in D- and L-systems of camphor and camphor oxime, providing insights into the classification and behavior of these compounds under different conditions (Mjojo, 1979).

Ecotoxicity Assessment

The ecotoxicity of compounds, including camphor oxime, is crucial for environmental considerations. Kielka et al. (2018) conducted a study to assess the ecotoxicity of camphor and camphor oxime, providing essential data for their considered launch on the market (Kielka et al., 2018).

Bioactivity Studies

Bioactivity research has explored the effects of camphor oxime ethers against various organisms. Pawar et al. (1995) synthesized camphor oxime ethers and examined their bioactivity against termites and mosquitoes, demonstrating their potential as bioactive agents (Pawar, Tungikar, Suresh, Padalkar, & Patwardhan, 1995).

Mechanism of Action

Target of Action

For instance, some oximes have been reported to reactivate the enzyme acetylcholinesterase

Mode of Action

Oximes typically function through a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . This reaction is usually carried out in aqueous media and catalyzed by aniline or phenylenediamine derivatives . The specific interactions of (1R)-Camphor oxime with its targets would depend on the nature of these targets and the biochemical context.

Biochemical Pathways

For instance, oximes have been reported to have antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . The exact pathways affected by (1R)-Camphor oxime would depend on its specific targets and mode of action.

Pharmacokinetics

These properties are strongly influenced by physicochemical parameters

Result of Action

Oximes in general are known to have diverse biological and pharmacological applications . The specific effects of (1R)-Camphor oxime would depend on its specific targets, mode of action, and the biochemical context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, behavior, nutrients, and pollutants can alter the immune-metabolism response and affect the relationship between the commensal microbiota and its human host . Similarly, oxidative stress can act as a potent catalyst in the transformation of normal cells into cancerous phenotypes, primarily by compromising genomic integrity . The specific environmental factors influencing the action of (1R)-Camphor oxime would depend on its specific targets, mode of action, and the biochemical context.

Safety and Hazards

Camphor, a related compound, is classified as a flammable solid and can cause skin irritation, serious eye damage, and may cause damage to organs if inhaled . It is also harmful if swallowed . The ecotoxicity assessment of camphor and camphor oxime has demonstrated extremely high ecotoxicity .

Future Directions

The use of camphor nitroimine as a potential key building block is being explored . Recent developments on oximes to improve the blood-brain barrier penetration for the treatment of organophosphorus poisoning are also being reviewed . The oxime ligation is expanding in versatility and scope, with rapid bioconjugation to disulfide-rich peptides .

properties

{ "Design of the Synthesis Pathway": "The synthesis of D-Camphor oxime can be achieved through a multi-step reaction pathway starting from readily available starting materials.", "Starting Materials": [ "Camphor", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of camphor in 100 mL of ethanol in a round-bottom flask.", "Step 2: Add 10 g of hydroxylamine hydrochloride and 10 g of sodium hydroxide to the flask and stir the mixture for 2 hours at room temperature.", "Step 3: Add 50 mL of water to the flask and stir the mixture for an additional 30 minutes.", "Step 4: Extract the mixture with 3 portions of 50 mL of ether.", "Step 5: Combine the ether extracts and wash with 50 mL of water.", "Step 6: Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain crude D-Camphor oxime.", "Step 7: Purify the crude product by recrystallization from ethanol to obtain pure D-Camphor oxime." ] }

CAS RN

2792-42-9

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(NZ)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8-/t7-,10+/m1/s1

InChI Key

OVFDEGGJFJECAT-SMXKXMKRSA-N

Isomeric SMILES

C[C@@]1\2CC[C@@H](C1(C)C)C/C2=N/O

SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Other CAS RN

2792-42-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the acaricidal activity of D-Camphor Oxime against house dust mites?

A1: Research indicates that this compound demonstrates notable acaricidal activity against house dust mites, specifically Dermatophagoides farinae and Dermatophagoides pteronyssinus. In impregnated fabric disc bioassays, the LD50 value of this compound against D. farinae was determined to be 3.31 µg cm-2. This positions this compound as a potentially viable candidate for the development of acaricidal agents. []

Q2: Has the crystal structure of this compound complexes been characterized?

A2: Yes, the crystal structure of trans-bis(this compound-N)dichloropalladium(II), a complex containing this compound, has been determined. The complex crystallizes in the orthorhombic space group P212121. Notably, the molecule exhibits approximate C2 symmetry with both camphoryl groups positioned on the same side of the coordination plane. Interestingly, the two oxime O–H groups, located on the opposite side, participate in an unusual hydrogen-bond chelate system with a chlorine atom of a neighboring molecule. [, ]

Q3: Can this compound undergo cyclometallation reactions?

A3: Attempts to induce cyclometallation of trans-bis(this compound-N)dichloropalladium(II) have proven unsuccessful. Similarly, the corresponding dibromo- and di-iodo-complexes also resist cyclometallation. [, ]

Q4: Is this compound a suitable substrate for deoximation reactions in ionic liquids?

A4: Research suggests that this compound can be effectively deoximated in room temperature ionic liquids under mild conditions. Specifically, bmimBr-FeCl3 (1-butyl-3-methylimidazolium bromide - Ferrate Chloride) has demonstrated good catalytic activity for the deoximation of this compound. The reaction is proposed to proceed via acid-catalyzed hydrolysis. [, ]

Q5: Does this compound exhibit inhibitory effects on enzymes?

A5: While not a primary focus of current research, one study reported that this compound displayed virtually no inhibitory effect on bovine serum monoamine oxidase (copper-containing amine oxidase) activity. []

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